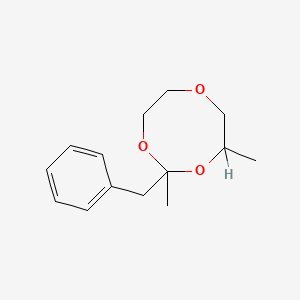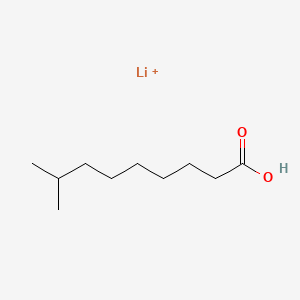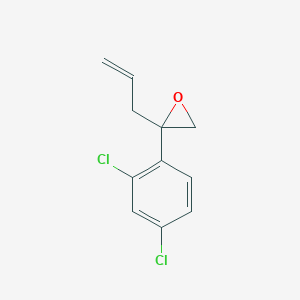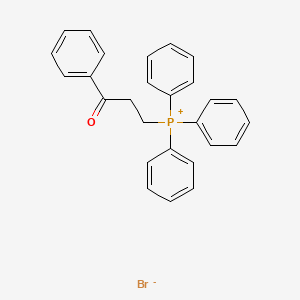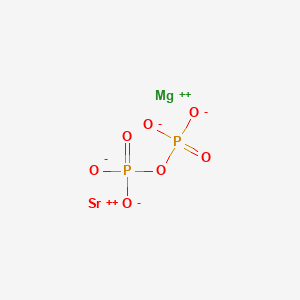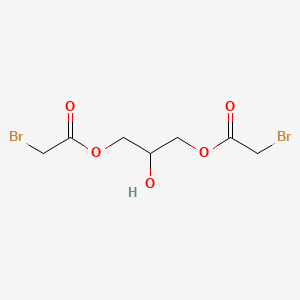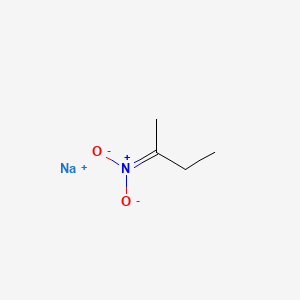
(Z)-1-(Octadec-9-enylamino)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-1-(Octadec-9-enylamino)propan-2-ol is an organic compound characterized by the presence of a long aliphatic chain and an amino alcohol functional group. This compound is notable for its surfactant properties, making it useful in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(Octadec-9-enylamino)propan-2-ol typically involves the reaction of oleylamine with glycidol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Oleylamine Reaction: Oleylamine, which contains an octadec-9-enyl group, is reacted with glycidol in the presence of a catalyst.
Reaction Conditions: The reaction is typically conducted at elevated temperatures (around 80-100°C) and may require a solvent such as ethanol or methanol to facilitate the reaction.
Purification: The resulting product is purified using techniques such as distillation or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix oleylamine and glycidol under controlled conditions.
Continuous Processing: Continuous processing techniques are employed to ensure a steady production rate.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-1-(Octadec-9-enylamino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the amino alcohol group into other functional groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides, conducted under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions include:
Oxidation Products: Oxidized derivatives such as aldehydes, ketones, or carboxylic acids.
Reduction Products: Reduced forms such as amines or alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(Z)-1-(Octadec-9-enylamino)propan-2-ol has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant in chemical reactions to stabilize emulsions and dispersions.
Biology: Employed in the formulation of biological assays and experiments involving cell membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of cosmetics, detergents, and other personal care products.
Wirkmechanismus
The mechanism by which (Z)-1-(Octadec-9-enylamino)propan-2-ol exerts its effects is primarily related to its surfactant properties. The compound interacts with lipid bilayers and proteins, altering their structure and function. This interaction can affect membrane fluidity, permeability, and protein activity, making it useful in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oleylamine: Similar in structure but lacks the amino alcohol group.
Glycidol: Contains the epoxide group but lacks the long aliphatic chain.
Octadecylamine: Similar long aliphatic chain but lacks the amino alcohol functionality.
Uniqueness
(Z)-1-(Octadec-9-enylamino)propan-2-ol is unique due to its combination of a long aliphatic chain and an amino alcohol group. This combination imparts both hydrophobic and hydrophilic properties, making it an effective surfactant and versatile compound in various applications.
Eigenschaften
CAS-Nummer |
94107-46-7 |
|---|---|
Molekularformel |
C21H43NO |
Molekulargewicht |
325.6 g/mol |
IUPAC-Name |
1-[[(Z)-octadec-9-enyl]amino]propan-2-ol |
InChI |
InChI=1S/C21H43NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20-21(2)23/h10-11,21-23H,3-9,12-20H2,1-2H3/b11-10- |
InChI-Schlüssel |
JDAFEOLQWJYXFH-KHPPLWFESA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCCNCC(C)O |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCCNCC(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




